molecular formula C8H5ClO4 B158751 2-Chloroterephthalic acid CAS No. 1967-31-3

2-Chloroterephthalic acid

Cat. No. B158751
CAS RN: 1967-31-3
M. Wt: 200.57 g/mol
InChI Key: ZPXGNBIFHQKREO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloroterephthalic acid is a chemical entity of interest in biomedical research . It is employed in the synthesis of versatile organic crystals and polymers .


Synthesis Analysis

The synthesis of 2-Chloroterephthalic acid involves the use of linker molecules such as 2-methylterephthalic acid (H2BDC-CH3), 2-fluoroterephthalic acid (H2BDC-F), 2-chloroterephthalic acid (H2BDC-Cl), 2,6-naphthalenedicarboxylic acid (H2NDC) and 4,4’-biphenyldicarboxylic acid (H2BPDC) .


Molecular Structure Analysis

The molecular formula of 2-Chloroterephthalic acid is C8H5ClO4 . It has an average mass of 200.576 Da and a monoisotopic mass of 199.987640 Da .


Physical And Chemical Properties Analysis

2-Chloroterephthalic acid has a density of 1.6±0.1 g/cm3, a boiling point of 400.5±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . Its molar refractivity is 45.0±0.3 cm3, and it has 4 H bond acceptors and 2 H bond donors .

Scientific Research Applications

Polymer Synthesis

2-Chloroterephthalic acid plays a significant role in the synthesis of polymers. Kricheldorf et al. (1988) demonstrated its use in creating thermotropic (co)polyesters. These materials showed varying inherent viscosities and properties like high glass-transition and melting points, indicating potential applications in high-performance plastics (Kricheldorf, Döring, & Eckhardt, 1988).

Surface Plasmon Resonance Applications

Üstündağ et al. (2011) explored the use of isophthalic acid, a compound closely related to 2-Chloroterephthalic acid, for modifying Surface Plasmon Resonance (SPR) sensor slides. This modification was aimed at detecting copper(II) ions in aqueous media, showcasing the potential of 2-Chloroterephthalic acid derivatives in environmental monitoring and sensing technologies (Üstündağ, Çağlayan, Güzel, Pişkin, & Solak, 2011).

Catalysis

In the field of catalysis, Karmakar et al. (2014) synthesized new compounds using 2-acetamidoterephthalic acid, structurally similar to 2-Chloroterephthalic acid. These compounds were used to form metal-organic frameworks with zinc, acting as efficient catalysts in reactions like the Henry reaction and transesterification, pointing towards the catalytic potential of 2-Chloroterephthalic acid derivatives (Karmakar, Guedes da Silva, & Pombeiro, 2014).

Fluorescence and Spectroscopy

Buschbeck and Christoffers (2018) studied 2,5-diaminoterephthalate, related to 2-Chloroterephthalic acid, for its fluorescence properties. These compounds were found to be powerful chromophores, useful in life sciences and materials science for studying protein interactions and serving as fluorescence antennas (Buschbeck & Christoffers, 2018).

Environmental Applications

Lin et al. (2018) investigated the use of copper-doped titanium dioxide for degrading chlorophenols under visible light, a process that could potentially utilize 2-Chloroterephthalic acid or its derivatives in environmental remediation and pollution control (Lin, Sopajaree, Jitjanesuwan, & Lu, 2018).

properties

IUPAC Name

2-chloroterephthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO4/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXGNBIFHQKREO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50173339
Record name 2-Chloroterephthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50173339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloroterephthalic acid

CAS RN

1967-31-3
Record name 2-Chloro-1,4-benzenedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1967-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloroterephthalic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001967313
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloroterephthalic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20548
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloroterephthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50173339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloroterephthalic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.198
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Chloroterephthalic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MTF36HH2GJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloroterephthalic acid
Reactant of Route 2
Reactant of Route 2
2-Chloroterephthalic acid
Reactant of Route 3
Reactant of Route 3
2-Chloroterephthalic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-Chloroterephthalic acid
Reactant of Route 5
2-Chloroterephthalic acid
Reactant of Route 6
Reactant of Route 6
2-Chloroterephthalic acid

Citations

For This Compound
42
Citations
J Gu, S Wan, X Cheng, MV Kirillova… - Crystal Growth & …, 2021 - ACS Publications
… In the present study, 2-chloroterephthalic acid (CltaH 2 ) was used as an unexplored linker … coordination compounds assembled from 2-chloroterephthalic acid, thus widening its very …
Number of citations: 8 pubs.acs.org
J Jacobsen, L Wegner, H Reinsch, N Stock - Dalton Transactions, 2020 - pubs.rsc.org
… Three different linker molecules, ie terephthalic acid (H 2 BDC), 2-chloroterephthalic acid (H 2 BDC-Cl) and 2,6-naphtalenedicarboxylic acid (H 2 NDC) that have previously been used …
Number of citations: 20 pubs.rsc.org
EW Crandall, L Harris - Organic Preparations and Procedures, 1969 - Taylor & Francis
… 2 -Chloro-p-phenylene diisocyanate had as its starting compound the corresponding xylene, which on oxidation gave the desired 2 -chloroterephthalic acid. 2 -Chloro -p-phenylene …
Number of citations: 2 www.tandfonline.com
M Lammert, S Bernt, F Vermoortele, DE De Vos… - Inorganic …, 2013 - ACS Publications
… Molar ratios are based on the results of solution 1 H NMR experiments (orange = presence of 2-chloroterephthalic acid, blue = presence of 3-hydroxybenzoic acid, gray = single-linker …
Number of citations: 130 pubs.acs.org
D Zhang, Y Guan, EJM Hensen, T Xue… - Catalysis Science & …, 2014 - pubs.rsc.org
… 2-Chloroterephthalic acid (H 2 BDC–Cl) was synthesized by oxidation of 2-chloroxylene … 2-Chloroterephthalic acid was recovered by filtration as a crystalline white powder, which was …
Number of citations: 31 pubs.rsc.org
AK Mishra, JN Moorthy - Organic Chemistry Frontiers, 2017 - pubs.rsc.org
… -IA (15 mol%)/Oxone (2.0 equiv.) in CH 3 CN–H 2 O (1 [thin space (1/6-em)] : [thin space (1/6-em)] 1, v/v) led predominantly to 2,4-dichlorobenzoic acid and 2-chloroterephthalic acid, …
Number of citations: 38 pubs.rsc.org
M Elazar - Technium, 2022 - search.ebscohost.com
… fluoride (ZrF4), zirconium nitrate (Zr(NO2)4) and zirconium sulfate (Zr(SO4)4) with a linker selected from, eg, 2aminoterephthalic acid, 2-nitroterephthalic acid, 2-chloroterephthalic acid …
Number of citations: 2 search.ebscohost.com
E Meyer - 2022 - techniumscience.com
… fluoride (ZrF4), zirconium nitrate (Zr(NO2)4) and zirconium sulfate (Zr(SO4)4) with a linker selected from, eg, 2aminoterephthalic acid, 2-nitroterephthalic acid, 2-chloroterephthalic acid …
Number of citations: 2 www.techniumscience.com
X Wang, Y Ma, J Jiang, M Li, T Li, C Li… - Journal of Hazardous …, 2022 - Elsevier
… 5 mmol FeCl 3 · 6 H 2 O and 5 mmol 2-chloroterephthalic acid were added to 30 mL of N, N-… The 2-chloroterephthalic acid was replaced with 2,5-dichloroterephthalic acid and 2,3,5,6-…
Number of citations: 24 www.sciencedirect.com
KM Haynes, N Abdali, V Jhawar… - Journal of medicinal …, 2017 - ACS Publications
… Lastly, in terms of synthetic feasibility, 1 is a relatively simple terephthalic acid analogue derived from 2-chloroterephthalic acid (2a) and aniline 3 (Figure 2). As a result, we envisioned …
Number of citations: 51 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.